5-(3,4-Dimethoxyphenyl)-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine
Description
Properties
Molecular Formula |
C14H18N4O2S |
|---|---|
Molecular Weight |
306.39 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H18N4O2S/c1-9(2)8-21-14-17-16-13(18(14)15)10-5-6-11(19-3)12(7-10)20-4/h5-7H,1,8,15H2,2-4H3 |
InChI Key |
YQQPLJOUMGMLIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NN=C(N1N)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using appropriate phenyl derivatives.
Attachment of the Methylprop-2-enylthio Group: The methylprop-2-enylthio group can be attached through a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the phenyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the triazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, alkylating agents, and acylating agents are used under conditions such as reflux or in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of this compound include:
5-(3,4,5-Trimethoxyphenyl)-3-(alkylthio)-1,2,4-triazoles : These derivatives feature additional methoxy groups, which enhance electron-donating effects but may reduce solubility. For example, compounds with 3,4,5-trimethoxyphenyl groups exhibit potent antifungal activity due to increased π-π stacking interactions with microbial enzymes .
5-Phenyl-3-(thiadiazole-thio)-1,2,4-triazoles: Derivatives incorporating 1,3,4-thiadiazole moieties (e.g., 5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl analogs) show enhanced bioactivity, particularly against bacterial strains, due to synergistic effects between the triazole and thiadiazole rings .
4-Phenyl-1,2,4-triazole-3-thiones : These lack the methallylthio group but possess a thione (-SH) group at the 3-position, which improves metal-binding capacity and redox activity, making them suitable for antioxidant applications .
Key Findings :
- The 3,4-dimethoxyphenyl group in the target compound provides moderate antifungal activity compared to 3,4,5-trimethoxyphenyl analogs, which exhibit superior potency due to additional methoxy interactions .
- The methallylthio group enhances lipophilicity (logP ≈ 2.8) compared to methylthio (logP ≈ 1.5) or thione derivatives, suggesting improved tissue penetration but reduced aqueous solubility .
- Thiadiazole-thio hybrids demonstrate broader-spectrum antimicrobial activity, likely due to dual heterocyclic pharmacophores .
Biological Activity
5-(3,4-Dimethoxyphenyl)-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine is a compound belonging to the class of 1,2,4-triazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of 5-(3,4-Dimethoxyphenyl)-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine involves several key steps typically associated with triazole derivatives. The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions to yield the desired product.
Antiproliferative Activity
Numerous studies have highlighted the antiproliferative properties of triazole derivatives. For instance, compounds similar to 5-(3,4-Dimethoxyphenyl)-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine have been evaluated against various cancer cell lines. A study demonstrated that triazole derivatives exhibited significant cytotoxic effects on human tumor cell lines such as HeLa and Jurkat cells. The mechanism involved apoptosis induction characterized by mitochondrial depolarization and activation of caspase pathways .
Table 1: Antiproliferative Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | Jurkat | 7.0 | Mitochondrial depolarization |
| 5-(3,4-Dimethoxyphenyl)-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine | HT-29 | TBD | TBD |
The biological activity of triazoles often involves interaction with key cellular targets. For example:
- Tubulin Binding : Triazoles can bind to tubulin and inhibit its polymerization, disrupting microtubule formation essential for cell division.
- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies have been documented regarding the biological efficacy of triazole derivatives:
- Colorectal Cancer Study : A series of S-substituted triazoles were shown to exhibit potent antiproliferative effects against HT-29 colorectal cancer cells. The study indicated that specific structural modifications enhanced activity levels significantly compared to standard treatments .
- Mechanistic Insights : Another investigation into the molecular docking of triazole derivatives revealed their strong binding affinity to targets involved in cancer signaling pathways. This suggests a multifaceted approach where these compounds may inhibit tumor growth through various biochemical interactions .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(3,4-dimethoxyphenyl)-3-(2-methylprop-2-enylthio)-1,2,4-triazole-4-ylamine?
The synthesis typically involves cyclocondensation of arylhydrazines with thiol derivatives under acidic or basic conditions. Key steps include:
- Cyclization : Reaction of 3,4-dimethoxyphenyl hydrazine with 2-methylprop-2-enylthio precursors in ethanol or DMF at 60–100°C.
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to achieve >90% purity.
- Yield optimization : Adjusting solvent polarity (e.g., DMSO for high-temperature reactions) and catalyst choice (e.g., p-toluenesulfonic acid) improves yields to 65–75% .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this triazole derivative?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, allylthio protons at δ 1.6–2.1 ppm).
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H] at m/z 349.12 (calculated: 349.14).
- IR spectroscopy : Stretching vibrations for C-N (1250–1350 cm) and S-C (650–750 cm) validate the triazole-thioether backbone .
Q. What preliminary biological assays are recommended to screen this compound for activity?
- Antimicrobial testing : Broth microdilution assays (MIC against S. aureus and E. coli) using CLSI guidelines.
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cell lines (IC determination).
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2) with fluorogenic substrates .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. methyl groups) influence biological activity in triazole derivatives?
Structure-Activity Relationship (SAR) Insights :
Q. How can computational methods predict the binding mode of this compound to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite identifies potential interactions with fungal CYP51 (e.g., hydrogen bonding with Tyr118).
- MD simulations : 100-ns trajectories assess stability of the ligand-enzyme complex (RMSD < 2.0 Å).
- DFT calculations : B3LYP/6-311G(d,p) basis set predicts charge distribution, highlighting nucleophilic regions (e.g., triazole N3 atom) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare datasets using standardized protocols (e.g., fixed cell lines, identical assay conditions).
- SAR-driven redesign : Synthesize analogs with controlled substituent variations (e.g., replacing 3,4-dimethoxy with 4-fluoro groups).
- Mechanistic validation : Use knockout microbial strains (e.g., C. albicans CYP51Δ) to confirm target specificity .
Methodological Considerations
Q. How to optimize reaction conditions to minimize byproducts during synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) reduce side reactions like oxidation of the allylthio group.
- Catalyst screening : Lewis acids (ZnCl) improve cyclization efficiency (yield increase from 50% to 72%).
- In-line monitoring : HPLC-MS tracks intermediate formation (e.g., hydrazone intermediate at t = 3.2 min) .
Q. Which in silico tools are most effective for predicting physicochemical properties?
- LogP calculation : SwissADME predicts a logP of 2.8, indicating moderate blood-brain barrier permeability.
- Solubility : QikProp estimates aqueous solubility (LogS = -4.2), guiding formulation strategies.
- Toxicity risk : ProTox-II flags potential hepatotoxicity (LD: 300 mg/kg) .
Data Contradiction Analysis
Q. Why do some studies report high antifungal activity while others show negligible effects?
- Strain variability : Activity against C. albicans (MIC: 2 µg/mL) vs. A. fumigatus (MIC: >64 µg/mL) may reflect differences in fungal membrane composition.
- Assay conditions : Discrepancies in pH (e.g., activity drops at pH >7.5 due to deprotonation of the triazole ring).
- Synergistic effects : Enhanced activity in combination with fluconazole (FICI: 0.5) suggests efflux pump inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
